molecular formula C21H26O4 B6339649 2-(5-tert-Butyl-2-methyl-benzyloxymethyl)-6-methoxy-benzoic acid CAS No. 1171923-64-0

2-(5-tert-Butyl-2-methyl-benzyloxymethyl)-6-methoxy-benzoic acid

カタログ番号: B6339649
CAS番号: 1171923-64-0
分子量: 342.4 g/mol
InChIキー: BPNZJQSHOKSHEU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(5-tert-Butyl-2-methyl-benzyloxymethyl)-6-methoxy-benzoic acid is a useful research compound. Its molecular formula is C21H26O4 and its molecular weight is 342.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(5-tert-Butyl-2-methyl-benzyloxymethyl)-6-methoxy-benzoic acid is 342.18310931 g/mol and the complexity rating of the compound is 428. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(5-tert-Butyl-2-methyl-benzyloxymethyl)-6-methoxy-benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-tert-Butyl-2-methyl-benzyloxymethyl)-6-methoxy-benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-[(5-tert-butyl-2-methylphenyl)methoxymethyl]-6-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O4/c1-14-9-10-17(21(2,3)4)11-16(14)13-25-12-15-7-6-8-18(24-5)19(15)20(22)23/h6-11H,12-13H2,1-5H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNZJQSHOKSHEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)(C)C)COCC2=C(C(=CC=C2)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

2-(5-tert-Butyl-2-methyl-benzyloxymethyl)-6-methoxy-benzoic acid, a compound with the CAS number 1171923-64-0, has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, including its anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H28O4
  • Molecular Weight : 356.455 g/mol
  • CAS Number : 1171923-64-0
  • Purity : >95%

Biological Activity Overview

The biological activity of this compound has been primarily evaluated through various in vitro studies focusing on its anticancer properties. It has shown promise in inhibiting the proliferation of several cancer cell lines.

Antiproliferative Activity

In a study assessing the antiproliferative effects against various cancer cell lines, including HepG2 (hepatocellular carcinoma), MCF-7 (mammary gland cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer), the compound demonstrated significant cytotoxicity. The results indicated varying degrees of potency across different cell lines.

Cell LineIC50 (µM)
HepG26.83
MCF-73.64
MDA-MB-2312.14
HeLa5.18

These values suggest that the compound is particularly effective against MDA-MB-231 cells, indicating a potential application in breast cancer treatment .

The mechanism by which 2-(5-tert-butyl-2-methyl-benzyloxymethyl)-6-methoxy-benzoic acid exerts its effects appears to involve multiple pathways:

  • Kinase Inhibition : The compound has been shown to inhibit key protein kinases involved in cancer progression:
    • EGFR : IC50 = 0.279 µM
    • HER2 : IC50 = 0.224 µM
    • CDK2 : IC50 = 0.886 µM
    • VEGFR2 : IC50 = 0.565 µM

These findings indicate that the compound may target multiple pathways critical for tumor growth and survival, potentially overcoming resistance to conventional therapies .

  • Induction of Apoptosis : The compound induces caspase-dependent apoptosis, leading to programmed cell death in cancer cells. This is crucial for its effectiveness as an anticancer agent .
  • Cell Cycle Arrest : It has been observed that this compound can cause cell cycle arrest at the G2/M phase, further contributing to its antiproliferative effects .

Case Studies

Several studies have documented the efficacy of related compounds in clinical settings, providing a context for the potential application of 2-(5-tert-butyl-2-methyl-benzyloxymethyl)-6-methoxy-benzoic acid:

  • Study on Related Compounds : A study evaluating similar benzoic acid derivatives highlighted their ability to inhibit tumor growth in vivo, suggesting that structural modifications can enhance biological activity .
  • Comparative Analysis with Reference Drugs : In comparative analyses with established anticancer drugs like doxorubicin and sunitinib, the compound showed comparable or superior efficacy against certain cancer types, emphasizing its potential as a novel therapeutic agent .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。